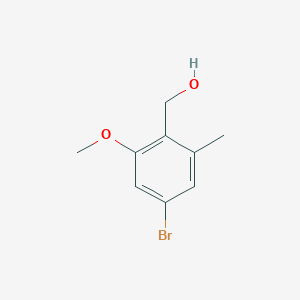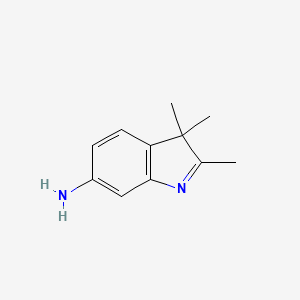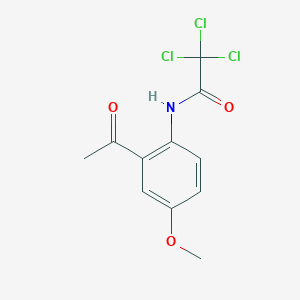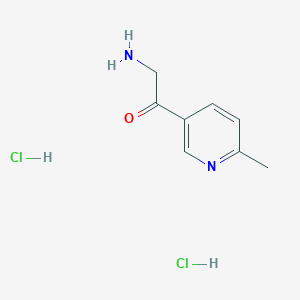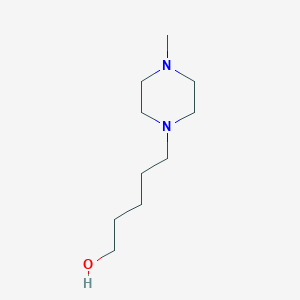
5-(4-Methyl-1-piperazinyl)-1-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methyl-1-piperazinyl)-1-pentanol is an organic compound that features a piperazine ring substituted with a methyl group and a pentanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1-piperazinyl)-1-pentanol typically involves the reaction of 4-methylpiperazine with 1-pentanol under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of the pentanol chain . The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process might include additional steps such as purification through crystallization or distillation to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
5-(4-Methyl-1-piperazinyl)-1-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The piperazine ring can undergo substitution reactions, where the methyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups into the piperazine ring.
科学的研究の応用
5-(4-Methyl-1-piperazinyl)-1-pentanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving cell permeability and interactions with biological membranes.
Industry: The compound can be used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 5-(4-Methyl-1-piperazinyl)-1-pentanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially affecting their function. The hydroxyl group in the pentanol chain can also participate in hydrogen bonding, influencing the compound’s overall activity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Piperazine: A simpler compound with a similar piperazine ring structure but without the pentanol chain.
4-Methylpiperazine: Similar to 5-(4-Methyl-1-piperazinyl)-1-pentanol but lacks the pentanol chain.
1-Pentanol: A simple alcohol with a pentanol chain but without the piperazine ring.
Uniqueness
This compound is unique due to the combination of the piperazine ring and the pentanol chain, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds like piperazine or 1-pentanol.
特性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
5-(4-methylpiperazin-1-yl)pentan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h13H,2-10H2,1H3 |
InChIキー |
AWXNVEJQJAYQQL-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



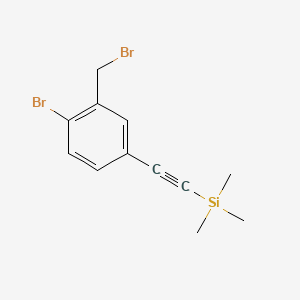
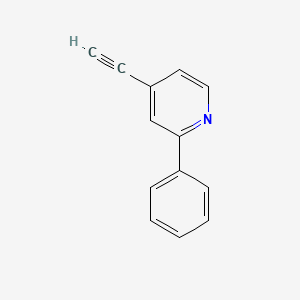
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)

![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
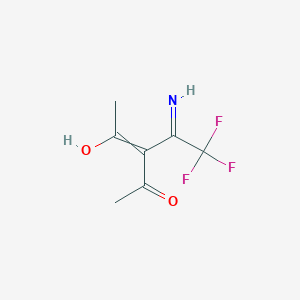

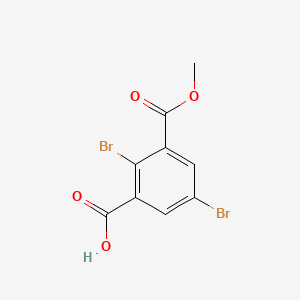
![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
